1-[3-(Chloromethyl)benzoyl]piperidine
Description
1-[3-(Chloromethyl)benzoyl]piperidine is a heterocyclic compound featuring a piperidine ring substituted at the 1-position with a benzoyl group containing a chloromethyl (-CH₂Cl) moiety at the benzene ring's 3-position. Its molecular formula is C₁₃H₁₄ClNO, with a molecular weight of 235.71 g/mol.
Properties
IUPAC Name |
[3-(chloromethyl)phenyl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO/c14-10-11-5-4-6-12(9-11)13(16)15-7-2-1-3-8-15/h4-6,9H,1-3,7-8,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXLNHFVIUOMFIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=CC(=C2)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[3-(Chloromethyl)benzoyl]piperidine typically involves the reaction of piperidine with 3-(chloromethyl)benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-[3-(Chloromethyl)benzoyl]piperidine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction Reactions: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1-[3-(azidomethyl)benzoyl]piperidine, while oxidation with hydrogen peroxide would produce this compound N-oxide .
Scientific Research Applications
Medicinal Chemistry Applications
1-[3-(Chloromethyl)benzoyl]piperidine is primarily studied for its potential pharmacological effects. The piperidine moiety is a common structural feature in numerous pharmaceuticals, including analgesics and antidepressants. Its derivatives have been evaluated for various biological activities, including:
- Anticancer Activity : Compounds derived from piperidine have shown promising cytotoxic effects against various cancer cell lines. For instance, a study on 3,5-bis(benzylidene)piperidin-4-ones indicated significant cytotoxicity against colon cancer cells (HCT116 and HT29), with IC50 values demonstrating their effectiveness as potential antineoplastic agents .
- Antifungal Activity : Research has highlighted the fungicidal properties of piperidine derivatives. A specific compound containing the piperidine structure exhibited excellent antifungal activity against plant pathogens such as Pythium aphanidermatum, with an EC50 value of 1.6 μg/mL, outperforming commercial fungicides .
Agrochemical Applications
The incorporation of this compound into agrochemical formulations has been explored due to its efficacy against plant pathogenic fungi. The structure-activity relationship (SAR) studies suggest that modifications to the piperidine ring can enhance biological activity, making it a candidate for developing new fungicides .
Table 1: Antifungal Activity of Piperidine Derivatives
| Compound | Target Pathogen | EC50 (μg/mL) | Comparison with Commercial Fungicide |
|---|---|---|---|
| Compound 3b | Pythium aphanidermatum | 1.6 | Better than Azoxystrobin (16.9 μg/mL) |
| Compound 3c | Rhizoctonia solani | <10 | Not specified |
| Compound 3f | Valsa mali | <10 | Not specified |
Material Science Applications
Beyond biological applications, this compound is being investigated for its utility in material science. Due to its ability to undergo polymerization reactions, it can serve as a precursor for synthesizing novel polymers with specific properties.
- Polymer Synthesis : The chloromethyl group allows for further functionalization, enabling the creation of materials with tailored characteristics for applications in coatings, adhesives, and composites.
Case Study 1: Cytotoxicity Evaluation
A series of piperidinyl compounds were synthesized and evaluated for their cytotoxic effects on human colon cancer cells. The results indicated that specific substitutions on the piperidine ring significantly enhanced anticancer activity. For example, compounds with electron-withdrawing groups demonstrated improved efficacy compared to their unsubstituted counterparts .
Case Study 2: Fungicidal Efficacy
In a study aimed at developing eco-friendly fungicides, several derivatives of benzaldehyde thiosemicarbazide containing piperidine were synthesized and tested against various fungal pathogens. The findings revealed that compounds with the piperidine moiety exhibited superior antifungal properties compared to those without it, suggesting that this structural feature is crucial for bioactivity .
Mechanism of Action
The mechanism of action of 1-[3-(Chloromethyl)benzoyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function . The benzoyl group enhances the compound’s binding affinity and specificity for its targets, while the piperidine ring provides structural stability .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Piperidine Ring
1-Benzyl-3-(chloromethyl)piperidine (CAS 104778-58-7)
- Structure : Benzyl (CH₂-C₆H₅) group at the 1-position and chloromethyl (-CH₂Cl) at the 3-position of piperidine.
- Key Differences : Lacks the benzoyl (C=O) group, reducing electrophilicity and hydrogen-bonding capacity.
- Applications : Primarily used as a synthetic intermediate rather than a bioactive compound .
1-(3-Chlorobenzyl)piperidine-3-carboxylic acid (CAS N/A)
- Structure : Chlorobenzyl group at the 1-position and carboxylic acid (-COOH) at the 3-position.
- Applications: Potential use in metal-chelating therapies or as a building block for peptidomimetics .
Aromatic Ring Modifications
1-(3-Bromobenzoyl)piperidine (CAS N/A)
- Structure : Bromine substituent at the 3-position of the benzoyl group.
- Key Differences : Bromine’s larger atomic radius and lower electronegativity compared to chlorine may alter binding kinetics and metabolic stability.
- Applications : Useful in radiolabeling studies due to bromine’s isotopic properties .
1-[(3E)-5-(1,3-Benzodioxol-5-yl)-1-oxo-3-pentenyl]piperidine (CAS 23512-55-2)
- Structure : Benzodioxole (electron-rich aromatic system) and α,β-unsaturated ketone.
- Key Differences : The benzodioxole group enhances metabolic stability, while the unsaturated ketone increases reactivity toward nucleophiles.
- Applications : Investigated for neuroprotective or anticonvulsant activity .
Pharmacologically Active Derivatives
BF 2649 (CAS 903576-44-3)
- Structure : 1-[3-[3-(4-Chlorophenyl)propoxy]propyl]piperidine hydrochloride.
- Key Differences : Ether-linked chlorophenyl chain increases lipophilicity (logP ~3.5) and CNS penetration.
- Applications : Studied for σ-opioid receptor modulation; soluble in water (up to 100 mM) as a hydrochloride salt .
Phenothiazine-Piperidine Hybrids (e.g., 4-(Benzoyl)-1-[3-(2-methylthio-10H-phenothiazin-10-yl)propyl]piperidine)
Physicochemical and Pharmacokinetic Properties
Biological Activity
1-[3-(Chloromethyl)benzoyl]piperidine (CAS No. 148583-64-6) is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of cancer research and enzyme inhibition. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound consists of a piperidine ring substituted with a benzoyl group and a chloromethyl moiety. This unique structure contributes to its biological activity, particularly in enzyme inhibition and potential anticancer properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes involved in cancer progression and inflammation. The compound has shown potential as an enzyme inhibitor, particularly in relation to the monoacylglycerol lipase (MAGL), which plays a critical role in the endocannabinoid system.
Enzyme Inhibition
Research indicates that compounds with similar structures can inhibit MAGL, leading to increased levels of endocannabinoids, which may have therapeutic effects in cancer and pain management. For instance, modifications to the benzoyl moiety have been shown to enhance binding affinity and selectivity for MAGL, resulting in improved antiproliferative activity against cancer cell lines .
Anticancer Activity
A series of studies have demonstrated the anticancer potential of this compound. Here’s a summary of findings from various studies:
| Cell Line | IC50 (µM) | Effect | Reference |
|---|---|---|---|
| MDA-MB-231 (Breast) | 19.9 | Antiproliferative | |
| MCF-7 (Breast) | 75.3 | Antiproliferative | |
| OVCAR-3 (Ovarian) | 9.28 | Antiproliferative | |
| COV318 (Ovarian) | 92.0 | Antiproliferative |
These results indicate that the compound exhibits significant cytotoxic effects on various cancer cell lines, suggesting its potential as a chemotherapeutic agent.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has also been evaluated for anti-inflammatory effects. In a study comparing it with indomethacin, the compound demonstrated significant inhibition of paw edema induced by carrageenan:
| Dose (mg/kg) | Paw Edema Reduction (%) | Comparison with Indomethacin (%) |
|---|---|---|
| 50 | 61.98 | 89.93 |
| 100 | 80.84 | |
| 200 | 90.32 |
This data suggests that while it is less potent than indomethacin at lower doses, it still exhibits considerable anti-inflammatory activity at higher doses .
Case Studies
- Cancer Treatment : A study involving the modification of the piperidine structure indicated that introducing specific substituents could enhance the anticancer efficacy of derivatives derived from this compound. The research emphasized the importance of structural optimization in developing more effective anticancer agents .
- Alzheimer's Disease : Other studies have explored the potential of piperidine derivatives in treating neurodegenerative diseases like Alzheimer's by inhibiting cholinesterase enzymes, suggesting that similar modifications could be beneficial for enhancing cognitive function .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
